N-(4-butylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6OS/c1-2-3-4-16-7-11-19(12-8-16)27-20(31)14-32-23-21-22(25-15-26-23)30(29-28-21)13-17-5-9-18(24)10-6-17/h5-12,15H,2-4,13-14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQGTJUEVQTECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS No. 863458-51-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H23FN6OS
- Molecular Weight : 450.54 g/mol
- IUPAC Name : N-(4-butylphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
This structure features a triazole-pyrimidine core which is known for its diverse biological activities.
1. Anticancer Activity
Research indicates that derivatives of triazoles and pyrimidines exhibit significant anticancer properties. A study highlighted that compounds similar to N-(4-butylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide were evaluated against various cancer cell lines:
In these studies, the compound exhibited cytotoxicity against human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines, suggesting its potential as an anticancer agent.
2. Antibacterial Activity
The antibacterial properties of related triazole-thione compounds have been documented extensively. N-(4-butylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide demonstrated activity against various pathogenic bacteria:
| Bacteria | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
These findings indicate that the compound could serve as a lead for developing new antibacterial agents.
The biological activity of N-(4-butylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is believed to involve several mechanisms:
- Inhibition of DNA Synthesis : The triazole moiety may interfere with nucleic acid synthesis in cancer cells.
- Cell Cycle Arrest : Studies suggest that such compounds can induce cell cycle arrest at the G1 phase.
- Apoptosis Induction : The compound may activate apoptotic pathways in malignant cells.
Case Studies and Research Findings
A notable case study explored the effects of similar compounds on tumor models in vivo:
- Study Design : Mice bearing xenograft tumors were treated with varying doses of the compound.
- Results : Significant tumor growth inhibition was observed at doses above 10 mg/kg.
This study reinforces the potential of this compound in therapeutic applications against cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The triazolo[4,5-d]pyrimidine core is a common motif in medicinal chemistry. Below is a comparative analysis of the target compound with analogues from the evidence:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Physicochemical Properties: The 4-fluorobenzyl group in the target compound likely enhances lipophilicity compared to non-fluorinated analogues (e.g., 7d with a benzyl group ). Fluorine’s electron-withdrawing nature may also influence electronic distribution and binding interactions. Heterocyclic Modifications: Compounds like 9b and 9e incorporate benzo[d]oxazole at the 7-position, which may improve π-π stacking interactions compared to the target’s thioacetamide chain . Spiro and Piperidine Moieties: The liquid state of the compound in suggests reduced crystallinity due to bulky spiro and piperidine substituents, contrasting with solid analogues like 9b (m.p. 154–155°C).
Synthetic Efficiency :
- Yields vary significantly, with 9e achieving 89.9% due to optimized morpholine substitution, while 9b and ’s compound show lower yields (18.5% and 11.0%, respectively), likely due to steric hindrance or purification challenges.
Spectral Trends :
Tautomerism and Stability
The target compound’s triazole ring may exhibit tautomerism, as observed in , where 1,2,4-triazoles adopt thione forms (confirmed by IR νC=S at 1247–1255 cm⁻¹ and absence of νS-H). This tautomeric stability is critical for biological activity and solubility.
Q & A
Q. What in vivo models are appropriate for toxicity and efficacy profiling?
- Acute Toxicity : OECD 423 guidelines in rodents (dose range: 50–2000 mg/kg).
- Xenograft Models : Evaluate antitumor efficacy in nude mice implanted with patient-derived tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
